Mangicol A

Description

Fungal Origin and Biosynthetic Organisms

Mangicol A is produced by certain species of fungi, particularly those found in marine environments. nih.govcapes.gov.bracs.org

Taxonomic Identification of Producer Fungi

This compound has been identified as a metabolite of fungal species belonging to the genus Fusarium. ebi.ac.uknpatlas.org Specifically, Fusarium heterosporum has been tentatively identified as a producer of mangicols A-G. nih.govcapes.gov.bracs.orgacs.org Another marine-derived strain, Fusarium equiseti CNC-477, has also been shown to be a prolific producer of sesterterpene polyols, including the mangicols. thieme-connect.comnp-mrd.orgresearchgate.net

Producer Fungi of this compound

| Genus | Species | Notes |

| Fusarium | heterosporum | Tentatively identified producer nih.govcapes.gov.bracs.orgacs.org |

| Fusarium | equiseti CNC-477 | Prolific producer thieme-connect.comresearchgate.net |

Ecological Context of Marine Fungal Metabolite Production

Marine fungi represent a significant, yet underexplored, source of structurally diverse secondary metabolites. acs.orgmdpi.comdntb.gov.ua The marine environment presents unique ecological pressures that can drive the production of novel compounds by fungi, potentially for roles in defense, competition, or adaptation. acs.org The name "mangicol" itself is derived from "mangicolous," referring to microorganisms that grow in mangrove environments, highlighting the marine ecological link. acs.org Research programs focused on marine fungi have successfully isolated novel metabolites with various biological activities. acs.org

Optimized Cultivation Strategies for this compound Production

Efficient production of natural products like this compound from fungal sources often requires optimized cultivation strategies to enhance yield.

Fermentation Conditions and Media Optimization for Enhanced Yield

While specific detailed protocols for this compound fermentation optimization are not extensively detailed in the provided search results, general principles of fermentation optimization for fungal metabolites involve adjusting parameters such as temperature, pH, nutrient composition of the media, and aeration. mksu.ac.kemdpi.comresearchgate.net Research into enhancing the production of fungal terpenoids, the class of compounds to which mangicols belong, often involves strategies like metabolic engineering and optimizing gene clusters responsible for biosynthesis. researchgate.net For instance, studies on other fungal terpenoids have explored increasing the copy number of rate-limiting genes or enhancing the supply of precursors. researchgate.net

Large-Scale Bioproduction Methodologies

Scaling up the production of fungal metabolites from laboratory to industrial levels involves transitioning from smaller cultivation volumes to larger fermenters. researchgate.net This requires careful consideration of factors that affect microbial growth and metabolite production in larger vessels, such as mass transfer, heat transfer, and mixing. While specific large-scale bioproduction methodologies for this compound are not explicitly described, the increasing interest in microbial fermentation for producing complex drug components suggests that such methodologies are being developed or are applicable. Synthetic biology approaches using engineered microorganisms as chassis for biosynthesis are being explored to enable more efficient and controllable production of complex molecules.

Chromatographic and Spectroscopic Methods for Isolation and Purification

The isolation and purification of natural products from complex biological matrices, such as fungal fermentation broths, typically involve a combination of chromatographic and spectroscopic techniques. nih.govchromatographyonline.com

Chromatographic methods are essential for separating this compound from other compounds produced by the fungus or present in the culture medium. Common chromatographic techniques used for natural product isolation include column chromatography (e.g., silica (B1680970) gel, reversed-phase), flash chromatography, and high-performance liquid chromatography (HPLC). nih.govchromatographyonline.com Reversed-phase HPLC is frequently employed for the purification of polar compounds like polyols. nih.gov

Spectroscopic methods are crucial for the identification and structural elucidation of isolated compounds, including this compound. Interpretation of spectral data, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is fundamental in assigning the structure and stereochemistry of novel natural products. nih.govcapes.gov.bracs.orgacs.org The structures of the mangicols, including the stereochemistry of this compound, were assigned through the interpretation of spectral data derived from both the natural products and their synthetic derivatives. nih.govcapes.gov.bracs.orgacs.org

Data Table: Spectroscopic Data (Illustrative Example - Actual data would require specific experimental results)

| Method | Purpose | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation | Connectivity, functional groups, stereochemistry |

| Mass Spectrometry | Molecular Weight and Formula | Confirmation of molecular formula |

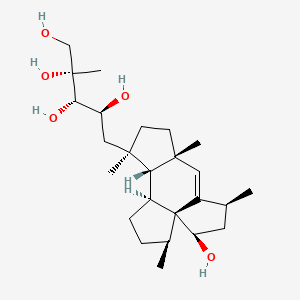

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H42O5 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(2S,3S,4S)-5-[(1R,2S,5S,6R,7R,10R,13S,15R)-15-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C25H42O5/c1-14-10-19(28)25-15(2)6-7-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-18(27)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18-,19+,20-,21-,22+,23+,24-,25+/m0/s1 |

InChI Key |

KJHICOOTWQEHPN-DVMFOLSNSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]13[C@@H](C[C@@H](C3=C[C@@]4([C@H]2[C@@](CC4)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C)C)O |

Canonical SMILES |

CC1CCC2C13C(CC(C3=CC4(C2C(CC4)(C)CC(C(C(C)(CO)O)O)O)C)C)O |

Synonyms |

mangicol A |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Mangicol a

Chromatographic and Spectroscopic Methods for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and purification of natural products, including sesterterpenoids like Mangicol A. mycobank.orgwikipedia.org HPLC offers high efficiency in separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org This technique is versatile and widely applied in phytochemical and analytical chemistry for the identification, quantification, and purification of individual compounds. mycobank.orgwikipedia.org

In the context of this compound, HPLC techniques, including semi-preparative HPLC, have been employed for its isolation. nih.gov The effectiveness of HPLC separation is influenced by parameters such as the composition of the mobile phase, column temperature, flow rate, and the choice of stationary phase. wikipedia.orgeppo.int Reversed-phase HPLC, capable of handling compounds with diverse polarities and molecular masses, is commonly used for the separation and purification of phytochemicals. mycobank.org

Preparative Chromatography for Compound Isolation

While analytical chromatography, such as analytical HPLC, is primarily used for analyzing the composition of a mixture and quantifying components, preparative chromatography is specifically aimed at isolating a desired compound or removing impurities from a mixture on a larger scale. nih.gov Preparative chromatographic methods can process significantly larger quantities of material compared to analytical methods, often ranging from milligrams to grams or even kilograms. nih.govstackexchange.com

The objective of preparative chromatography in isolating this compound is to obtain the maximum quantity of the compound at the required purity in the shortest possible time. nih.gov This often involves operating under overloaded conditions, where the amount of injected sample exceeds the equilibrium capacity of the stationary phase, leading to broader peaks compared to analytical separations. nih.gov Despite this, careful optimization of parameters like sample concentration, injection volume, and flow rate is crucial to maintain sufficient resolution between the target compound and impurities. landcareresearch.co.nz Preparative chromatography is a highly selective and efficient method for purifying complex mixtures, including natural product extracts.

Ancillary Techniques for Sample Purity Assessment

Following isolation using preparative chromatography, it is essential to assess the purity of the obtained this compound sample. Ancillary techniques are employed to verify the success of the purification process and to confirm the identity and homogeneity of the isolated compound. nih.gov

Various analytical methods are utilized for purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including GC-MS and LC-MS/MS, are powerful tools for both structural elucidation and purity determination. stackexchange.comlandcareresearch.co.nz NMR provides detailed molecular information, while MS offers high sensitivity and specificity for detecting and quantifying impurities.

Other methods for assessing chemical purity include chromatographic techniques like Thin Layer Chromatography (TLC), which can provide a simple visual indication of the number of components in a sample. Melting point determination can also be indicative of purity for crystalline solids, as pure compounds typically exhibit a sharp melting point range. While Fourier Transform Infrared (FTIR) spectroscopy is useful for identifying functional groups and molecular structures, its application for precise quantitative purity determination is limited; it is often used in conjunction with more quantitative techniques. The combination of multiple analytical techniques ensures a comprehensive understanding of the sample's composition and purity.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10502358 |

| Neothis compound | 11744620 |

| Neomangicol B | 10006061 |

| Neomangicol C | 10573961 |

Data Table Example (Illustrative - Specific to this compound Isolation Parameters Not Available in Search Results)

While specific detailed chromatographic parameters exclusively for this compound isolation were not extensively detailed in the search results, the following table illustrates the types of parameters that would be optimized and reported in research detailing chromatographic isolation of natural products.

| Chromatography Type | Stationary Phase | Mobile Phase Composition | Flow Rate | Detection Method | Notes |

| Semi-preparative HPLC | C18 (Example) | Acetonitrile/Water (Example) | X mL/min | UV (Example) | Optimized for separation of mangicols |

| Preparative HPLC | C18 (Example) | Acetonitrile/Water (Example) | Y mL/min | UV (Example) | Scaled up for isolating quantity |

| Column Chromatography | Silica (B1680970) Gel | Hexane/Ethyl Acetate (B1210297) (Example) | Gravity/Pumped | Visual/TLC | Initial crude separation |

Advanced Structural Characterization and Stereochemical Assignment of Mangicol a

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure and complex stereochemistry of Mangicol A, a novel sesterterpene polyol, were determined through a comprehensive application of advanced spectroscopic methods. Researchers relied on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to piece together its unique spirotricyclic carbon skeleton and assign the relative and absolute configurations of its multiple stereocenters. figshare.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal tool used to delineate the intricate structure of this compound. A suite of one-dimensional and two-dimensional experiments provided the necessary data to establish the atom-to-atom connectivity, identify functional groups, and ultimately define the three-dimensional architecture of the molecule. figshare.comnih.gov

Initial analysis using one-dimensional ¹H and ¹³C NMR spectroscopy provided the foundational data for the structural elucidation of this compound. The ¹H NMR spectrum revealed the presence of distinct proton environments, including signals for methyl groups, olefinic protons, and protons attached to oxygen-bearing carbons. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified a total of 25 carbon resonances, which were classified as methyls, methylenes, methines, and quaternary carbons, including several oxygenated carbons and four olefinic carbons. This initial data set was crucial for confirming the sesterterpene nature (C₂₅) of the molecule and identifying key functional groups. figshare.comnih.gov

The detailed ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 35.7 | 1.60, m; 1.48, m |

| 2 | 26.9 | 1.55, m; 1.45, m |

| 3 | 37.3 | 1.35, m |

| 4 | 49.6 | 1.20, m |

| 5 | 54.4 | 1.35, m |

| 6 | 22.1 | 1.70, m; 1.55, m |

| 7 | 41.8 | 1.45, m; 1.25, m |

| 8 | 78.1 | 3.45, dd, 10.5, 4.5 |

| 9 | 55.2 | 1.75, d, 4.5 |

| 10 | 40.1 | - |

| 11 | 148.9 | - |

| 12 | 110.4 | 4.95, s; 4.80, s |

| 13 | 39.8 | - |

| 14 | 28.1 | 1.25, m |

| 15 | 29.5 | 1.15, m |

| 16 | 33.5 | 1.40, m |

| 17 | 73.1 | 3.60, t, 6.5 |

| 18 | 125.8 | 5.10, t, 7.0 |

| 19 | 138.4 | - |

| 20 | 17.0 | 1.65, s |

| 21 | 25.7 | 1.60, s |

| 22 | 28.5 | 0.85, s |

| 23 | 16.2 | 0.95, d, 7.0 |

| 24 | 68.4 | 3.25, d, 9.0 |

| 25 | 71.8 | - |

To assemble the molecular framework from the 1D NMR data, a series of 2D NMR experiments were essential.

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin coupling networks. It allowed for the establishment of connectivity within discrete fragments of the molecule, for instance, by tracing the connections from the H-8 methine through to the H-9 methine.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C resonances based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). HMBC was critical for connecting the fragments identified by COSY. For example, correlations from the methyl protons (H₃-22, H₃-23) to adjacent quaternary and methine carbons were instrumental in defining the core spirocyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment was pivotal in determining the relative stereochemistry of this compound. This technique detects correlations between protons that are close in space, irrespective of their bonding connectivity. Key NOESY correlations observed between specific protons provided definitive evidence for their relative orientations on the ring system, ultimately leading to the complete stereochemical assignment of the molecule. figshare.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry provided complementary data that was crucial for validating the molecular formula and gaining insight into the structural components of this compound.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of the molecular ion. The experimentally measured mass was used to calculate the elemental composition, leading to the assignment of the molecular formula C₂₅H₄₀O₅. This formula was consistent with the data obtained from ¹³C NMR spectroscopy, confirming the presence of seven degrees of unsaturation in the molecule. figshare.comnih.gov

While the primary literature does not detail a full fragmentation pathway analysis for this compound, tandem mass spectrometry (MS/MS) would be the standard technique for such an investigation. In a typical MS/MS experiment, the molecular ion of this compound (m/z [M+H]⁺ or [M+Na]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the molecule's structure. For example, the fragmentation pattern would likely show characteristic losses of water molecules (-18 Da) from the multiple hydroxyl groups and cleavage at various points along the carbon skeleton, helping to corroborate the structural features deduced from NMR spectroscopy. figshare.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are fundamental tools for identifying the functional groups present within a molecule. Infrared (IR) spectroscopy probes the vibrational transitions of chemical bonds, while ultraviolet-visible (UV-Vis) spectroscopy investigates electronic transitions, primarily in conjugated systems.

For this compound, IR spectroscopy was employed to identify key functional groups. The presence of hydroxyl (-OH) groups is indicated by a characteristic broad absorption band in the region of 3400-3200 cm⁻¹. Absorptions corresponding to C-H stretching of sp³ hybridized carbons are expected just below 3000 cm⁻¹, while C-O stretching vibrations typically appear in the 1260-1000 cm⁻¹ region.

UV-Vis spectroscopy provides information about chromophores within the molecule. As this compound contains a single carbon-carbon double bond and no extensive conjugated systems, it is expected to exhibit absorption maxima only in the far UV region, typically below 200 nm. This analysis confirms the absence of conjugated polyenes or aromatic moieties.

While the primary literature confirms the use of these techniques for structural assignment, the specific absorption maxima were not available in the accessed search results. nih.govacs.org

| Spectroscopic Method | Key Functional Groups Identified | Observed Absorption Bands |

| Infrared (IR) | Hydroxyl (-OH), Alkyl (C-H) | Data not available in search results |

| Ultraviolet-Visible (UV-Vis) | Carbon-Carbon Double Bond (C=C) | Data not available in search results |

Chiroptical Methods for Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical and challenging aspect of natural product characterization. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. tandfonline.com The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms around chromophores. By comparing experimentally measured ECD spectra with spectra predicted for possible stereoisomers using quantum chemical calculations (like time-dependent density functional theory, TDDFT), the absolute configuration of a molecule can be confidently assigned. nih.gov Although the stereochemistry of this compound has been determined, specific experimental ECD data were not found in the reviewed search results. nih.govacs.org

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.govwikipedia.org The specific rotation, denoted as [α], is a fundamental property of a chiral compound and is measured at a specific wavelength (commonly the sodium D-line, 589 nm), concentration, solvent, and temperature. wikipedia.org The sign (+ or -) and magnitude of the specific rotation are characteristic of the molecule's structure and stereochemistry. For this compound, a positive specific rotation has been reported, indicating that it rotates plane-polarized light in a clockwise direction under the specified conditions.

| Chiroptical Method | Parameter | Reported Value for this compound |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]²⁰D) | +58.0 (c 1.40, MeOH) acs.org |

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Ensuring the identity and purity of an isolated natural product is paramount. Advanced analytical techniques provide definitive data on molecular composition, purity, and homogeneity.

Chromatographic Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of natural products. nih.govnih.gov The isolation of this compound from the fungal extract involves multiple chromatographic steps to separate it from other metabolites. nih.gov The purity of the final compound is typically assessed using HPLC, where a pure substance should ideally appear as a single, sharp, and symmetrical peak under various conditions (e.g., different mobile phases or detection wavelengths). mdpi.commdpi.com The retention time of the peak is a characteristic feature under specific chromatographic conditions. While HPLC was fundamental to the isolation of this compound, the specific parameters for purity analysis were not detailed in the available search results. nih.govnih.gov

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (primarily carbon, hydrogen, and oxygen for organic molecules) that compose a compound. This data is used to derive the empirical formula. Modern mass spectrometry techniques, especially high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), are now more commonly used to determine the molecular formula with high accuracy. acs.org For this compound, HR-ESI-MS analysis established the molecular formula C₂₅H₄₂O₅. From this formula, the theoretical elemental composition can be calculated.

| Analysis Method | Parameter | This compound (C₂₅H₄₂O₅) |

| HR-ESI-MS | Molecular Formula | C₂₅H₄₂O₅ acs.org |

| Elemental Analysis (Calculated) | % Carbon | 71.05% |

| % Hydrogen | 10.02% | |

| % Oxygen | 18.93% |

Biosynthesis of Mangicol a

Proposed Biosynthetic Pathways of the Mangicol Carbon Skeleton

The construction of the mangicol skeleton from the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP), involves a series of complex cyclization and rearrangement reactions. Initial hypotheses based on chemical logic and experimental feeding studies have been refined and challenged by advanced computational models, leading to a deeper understanding of the underlying mechanisms.

Initial Mechanistic Hypotheses from Isotope Labeling Studies

Early investigations into the biosynthesis of Mangicol A laid the groundwork for understanding the origin of its carbon atoms. A pivotal study in 2000 proposed a biosynthetic pathway based on the incorporation of radiolabeled precursors by Fusarium heterosporum nih.govacs.org. Feeding experiments with sodium [1-¹³C]acetate, [2-¹³C]acetate, and [1,2-¹³C₂]acetate were conducted to trace the assembly of the isoprenoid units that form the sesterterpene backbone.

The observed labeling patterns from these experiments were consistent with the standard mevalonate pathway for isoprenoid biosynthesis. This pathway dictates a specific incorporation pattern of acetate (B1210297) units into the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form GFPP. The results supported a head-to-tail assembly of five isoprene units to form the linear C25 precursor, confirming the terpenoid origin of this compound and providing the first experimental framework for proposing a subsequent cyclization cascade nih.gov. This initial hypothesis suggested a pathway involving several carbocationic intermediates to construct the intricate spirotricyclic system nih.govnih.gov.

Role of Sesterterpene Synthases and Cyclases in Scaffold Construction

The cyclization of the linear GFPP precursor is not a spontaneous event but is orchestrated by highly specialized enzymes known as terpene synthases and cyclases. In fungi, sesterterpene synthases are often bifunctional, possessing both a prenyltransferase (PT) domain for synthesizing the GFPP chain and a terpene synthase (TS) domain for catalyzing the cyclization cascade nih.gov.

Recent genome mining efforts have successfully identified a biosynthetic gene cluster (BGC) responsible for mangicol production, which contains a gene for a sesterterpene synthase, termed mangicdiene synthase researchgate.net. This enzyme is responsible for the initial and crucial cyclization of GFPP to form the foundational carbocation intermediates that lead to the mangicol scaffold. The mangicdiene synthase guides the folding of the flexible GFPP substrate into a specific conformation within its active site, initiating the cyclization cascade through the ionization of the diphosphate group. This enzymatic control is critical for directing the reaction towards the formation of the specific and complex mangicol ring system, preventing the formation of a multitude of other possible cyclized products nih.govresearchgate.net.

Investigation of Key Intermediates and Reaction Cascades

The transformation of GFPP into the mangicol skeleton proceeds through a cascade of highly reactive carbocationic intermediates. The initially proposed pathway, based on labeling studies, involved the formation of several secondary carbocations nih.govnih.gov. However, the high energy and instability of such intermediates have been a point of contention among chemists.

Later computational studies have proposed a more detailed and energetically favorable reaction cascade that avoids these unstable intermediates nih.gov. The cyclization is thought to be initiated from a specific folded conformation of GFPP. Following the departure of the pyrophosphate group, a series of cation-olefin cyclizations and rearrangements occur. Key proposed intermediates in this complex cascade include monocyclic and bicyclic carbocations that undergo further transformations, including hydride shifts and C-C bond migrations, to ultimately yield the final spirotricyclic structure nih.gov. While these intermediates are transient and difficult to isolate experimentally, their existence and sequence are strongly supported by the computational models that accurately predict the final mangicol structure.

Computational Chemistry Approaches to Biosynthetic Pathway Elucidation

Due to the transient nature of the intermediates in terpene biosynthesis, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the intricate reaction pathways.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Comprehensive DFT calculations have been employed to investigate the entire cyclization cascade of this compound, from the linear GFPP precursor to the final spirotricyclic product nih.gov. These studies calculate the potential energy surface of the reaction, mapping out the relative energies of various intermediates and the energy barriers of the transition states that connect them.

By comparing the energetics of different possible pathways, researchers can determine the most plausible biosynthetic route. For mangicol biosynthesis, DFT studies have been crucial in challenging the initial hypothesis that involved high-energy secondary carbocation intermediates. The calculations revealed alternative pathways with significantly lower activation energies, providing a more chemically sound model for the formation of the mangicol skeleton nih.gov.

Elucidation of Carbocation-Free or Nonclassical Carbocation Mechanisms

A key insight from DFT studies has been the proposal of reaction pathways that circumvent the formation of classical, high-energy secondary carbocations. The computational results suggest that the biosynthesis of this compound proceeds through a secondary-carbocation-free reaction cascade nih.gov.

Instead of forming distinct secondary carbocations, the reaction is proposed to proceed through mechanisms involving more stable tertiary carbocations or nonclassical carbocations. For instance, one of the proposed unstable secondary carbocations is bypassed by a C-C bond-breaking reaction that generates a more stable tertiary carbocation and a double bond. Another is avoided through strong hyperconjugative interactions, leading to a stabilized, nonclassical carbocation structure nih.gov. These findings, which are in good agreement with the original isotope-labeling data, have revised the mechanistic understanding of mangicol biosynthesis, highlighting the elegance and efficiency of nature's chemical strategies nih.gov.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

While computational methods such as Density Functional Theory (DFT) have been employed to investigate the proposed biosynthetic pathways of mangicol-type sesterterpenoids, detailed Molecular Dynamics (MD) simulations focusing specifically on the interactions between the biosynthetic enzymes and their substrates in the this compound pathway are not extensively documented in publicly available research. mdpi.comyoutube.com MD simulations are a powerful tool for studying the conformational changes in proteins and the dynamics of enzyme-substrate binding at an atomic level. youtube.comresearchgate.net Such studies could provide significant insights into the catalytic mechanisms of the enzymes involved in this compound biosynthesis, including how the terpene synthase guides the complex cyclization cascade to form the unique 6,5,5-spirotricyclic skeleton of the mangicols. Future research utilizing MD simulations could further elucidate the precise roles of active site residues and the energetic landscape of the enzymatic reactions.

Genetic and Genomic Basis of this compound Biosynthesis

The production of mangicols, including this compound, is rooted in the genetic blueprint of the producing organisms, primarily fungi of the genus Fusarium. nih.gov The genes encoding the necessary biosynthetic enzymes are organized into a biosynthetic gene cluster (BGC), a common feature in the biosynthesis of fungal secondary metabolites. nih.gov

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

Through genome mining efforts, a biosynthetic gene cluster (BGC) responsible for the production of mangicol-type sesterterpenoids has been identified in Fusarium oxysporum 14005. nih.gov This discovery was a significant step in understanding the genetic basis of mangicol biosynthesis. The identification of BGCs is a crucial aspect of natural product research, often leveraging bioinformatic tools to scan fungal genomes for clusters of genes predicted to be involved in the synthesis of a particular class of molecules. github.iojmicrobiol.or.krnih.gov While a complete annotation of all genes within the mangicol BGC is still an area of ongoing research, the identification of the core enzymes provides a foundation for further characterization.

A recent study successfully identified and characterized a key BGC from Fusarium oxysporum 14005, designated the fomd cluster, which is involved in the biosynthesis of various mangicol derivatives. acs.org

| Gene | Proposed Function |

| fomd1 | Bifunctional terpene synthase |

| fomd2 | P450 monooxygenase |

| fomd3 | P450 monooxygenase |

| fomd4 | P450 monooxygenase |

| fomd5 | Short-chain dehydrogenase/reductase |

| fomd6 | FAD-dependent monooxygenase |

| fomd7 | Major facilitator superfamily transporter |

| fomd8 | Zn(II)2Cys6 transcription factor |

This table is based on the described fomd gene cluster and the general functions of such genes in fungal BGCs.

Functional Characterization of Key Biosynthetic Enzymes (e.g., Terpene Synthases)

The central enzymes in the biosynthesis of terpenoids are the terpene synthases, which catalyze the complex cyclization of acyclic prenyl diphosphate precursors. beilstein-journals.orgnih.govmdpi.comfrontiersin.org In the biosynthesis of mangicols, a bifunctional terpene synthase from Fusarium oxysporum 14005 has been identified as a key enzyme. nih.gov This enzyme is responsible for catalyzing the intricate series of carbocation-mediated cyclizations and rearrangements that form the characteristic spirotricyclic carbon skeleton of the mangicols from geranylfarnesyl diphosphate (GFPP).

Fungal terpene synthases can be monofunctional or bifunctional, with the latter containing both a prenyltransferase domain for substrate synthesis and a terpene synthase domain for cyclization. beilstein-journals.org The functional characterization of these enzymes often involves heterologous expression of the gene in a suitable host organism, followed by in vitro assays with the purified enzyme and the appropriate substrate to identify the resulting terpene products. osti.gov The identification of the bifunctional terpene synthase in the mangicol BGC provides a key target for further enzymatic studies to elucidate the precise mechanism of mangicol skeleton formation. nih.gov

Heterologous Expression Systems for Pathway Reconstruction and Engineering

Heterologous expression, the process of expressing a gene or a set of genes in a host organism that does not naturally produce the target compound, is a powerful tool for studying and engineering biosynthetic pathways. rsc.org In the context of this compound biosynthesis, heterologous expression has been successfully employed to reconstitute the biosynthetic pathway and to discover novel mangicol analogues. nih.govacs.org

Researchers have utilized the filamentous fungus Aspergillus oryzae as a heterologous host to express the mangicol BGC from Fusarium oxysporum. researchgate.net This approach led to the production of eight new mangicol derivatives, demonstrating the potential of the biosynthetic pathway to generate chemical diversity. acs.orgacs.org The combination of genome mining to identify the BGC and subsequent heterologous expression provides a robust strategy for exploring the products of silent or cryptic biosynthetic pathways in fungi. acs.org This methodology not only confirms the function of the identified BGC but also provides a platform for pathway engineering to potentially create novel compounds with improved biological activities. nih.govacs.org The successful heterologous expression of the mangicol pathway highlights its utility for both fundamental biosynthetic studies and for the generation of new chemical entities. acs.org

Total Synthesis and Synthetic Methodologies for Mangicol a and Its Analogs

Strategic Approaches to the Spirotricyclic Core of Mangicol A

The central challenge in the total synthesis of this compound lies in the efficient construction of its 6,5,5-spirotricyclic skeleton. Synthetic efforts have explored various methodologies, including powerful cascade reactions and asymmetric approaches, to assemble this intricate framework.

Cascade reactions, which form multiple bonds in a single operation, offer an elegant and efficient strategy for rapidly building molecular complexity from simpler precursors. mdpi.comresearchgate.netacs.org For the synthesis of the this compound core, a particularly effective approach has been the combination of the Pauson-Khand reaction and the Diels-Alder reaction in a one-pot domino sequence. areeo.ac.ir

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by cobalt or other transition metal catalysts. nih.govacs.orgmdpi.com This reaction is highly effective for creating five-membered rings, a key feature of the this compound core. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. acs.org

A rhodium-catalyzed tandem Pauson-Khand/[4+2] cycloaddition has been developed to quickly access an analogue of the spirotricyclic core of this compound. nih.gov In a notable study, chiral propargylic ether-based triene-ynes were synthesized and then subjected to a one-pot domino Pauson-Khand and Diels-Alder cycloaddition. areeo.ac.ir This sequence, catalyzed by [RhCl(CO)2]2 under a carbon monoxide atmosphere, generates multicyclic products containing the core structure of this compound with high chemoselectivity and stereoselectivity. areeo.ac.ir This domino strategy facilitates a rapid assembly of the complex carbon framework, demonstrating the power of cascade cycloadditions in natural product synthesis.

| Reaction | Description | Application to this compound Core | Key Features |

|---|---|---|---|

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.gov | Forms one of the five-membered rings in the spirotricyclic system. | Transition-metal catalyzed (e.g., Rh, Co); efficient for 5-ring formation. areeo.ac.iracs.org |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. acs.org | Forms the six-membered ring of the core structure. | High stereospecificity; powerful C-C bond-forming reaction. |

| Domino Sequence | Combination of the Pauson-Khand and Diels-Alder reactions in a single pot. areeo.ac.ir | Rapidly constructs the multicyclic core of this compound with high selectivity. areeo.ac.ir | Increases synthetic efficiency by reducing intermediate isolation steps. |

Controlling the absolute stereochemistry of the multiple chiral centers within the this compound core is a significant synthetic hurdle. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is essential for obtaining the naturally occurring form of the compound. nih.govnih.gov

An effective asymmetric approach to the multicyclic core of this compound has been developed, beginning with the synthesis of chiral propargylic ether-based triene-ynes with high enantiomeric purity. areeo.ac.ir This was achieved through an asymmetric enyne addition to aldehydes, a reaction catalyzed by a complex of 1,1'-bi-2-naphthol (B31242) (BINOL) with ZnEt2, Ti(OiPr)4, and dicyclohexylamine. areeo.ac.ir The resulting enantiomerically enriched substrates are then carried forward into the key cascade cycloaddition, ensuring that the final spirotricyclic products are also stereochemically defined. areeo.ac.ir

Another proposed strategy involves accessing the mangicol spirocyclic core through a rearrangement of the related neomangicol tetracyclic core. thieme-connect.com Synthetic work towards the neomangicols has established routes to key precursors in highly enantioenriched form, which presents a potential avenue for an enantioselective synthesis of this compound itself. These approaches underscore the importance of establishing stereocenters early and efficiently in the synthetic sequence.

The synthesis of complex natural products like this compound relies heavily on the broader toolbox of enantioselective methodologies developed in organic chemistry. These methods can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to influence the stereochemical outcome of a reaction.

In the context of this compound synthesis, the use of a chiral catalyst derived from BINOL is a prime example of an enantioselective methodology. areeo.ac.ir BINOL and its derivatives are privileged ligands in asymmetric catalysis, capable of creating a chiral environment that directs the formation of one enantiomer over the other. The successful application of this catalyst system to generate the chiral building blocks for the this compound core highlights the power of this approach. areeo.ac.ir

Furthermore, the broader strategy of synthesizing a related natural product core (neomangicol) with the intent of a subsequent rearrangement to the mangicol framework is a sophisticated tactic. thieme-connect.com This approach allows chemists to leverage different synthetic disconnections and potentially overcome steric or electronic challenges that a direct approach might present. Achieving this enantioselectively provides a synthetic platform to access not only this compound but also other members of this terpenoid family and their derivatives for further study.

Synthesis of this compound Derivatives and Structural Analogs

While the total synthesis of the natural product itself is a primary goal, the synthesis of derivatives and analogs is equally important for understanding its biological activity. By systematically modifying the structure of this compound, researchers can probe which functional groups are essential for its effects, potentially leading to the development of new therapeutic agents with improved properties.

Structure-Activity Relationship (SAR) is the study of how a molecule's chemical structure relates to its biological activity. To perform SAR studies on this compound, simplified analogs of its core structure can be designed and synthesized. These analogs retain the basic framework of the natural product but have certain functional groups removed or altered.

While extensive SAR studies on synthetically derived this compound analogs are not widely reported, the initial isolation studies noted that the structures of Mangicols A-G were confirmed using spectral data from both the natural products and synthetic derivatives, indicating that some derivatization has been achieved. nih.govthieme-connect.com The natural mangicols themselves offer preliminary SAR insights: Mangicols A and B exhibit significant anti-inflammatory activity, whereas the family generally shows only modest cytotoxicity. nih.govthieme-connect.com This suggests that the specific functionalization of the side chain and core is critical for the anti-inflammatory effect.

The synthesis of simplified core analogs via methods like the tandem Pauson-Khand/Diels-Alder reaction provides a direct entry point for SAR studies. nih.gov By altering the starting materials for this cascade reaction, chemists can produce a variety of core structures and investigate how these changes impact biological activity.

Functional group transformations, or the conversion of one functional group into another, are fundamental to synthetic chemistry and crucial for creating derivatives of a natural product. Once the this compound scaffold is synthesized, various functional groups can be introduced or modified to create a library of analogs.

The natural diversity of the mangicols and related neomangicols provides a blueprint for potential functional group transformations. Nature utilizes a range of modification enzymes, including P450 monooxygenases and reductases, to introduce hydroxyl groups and other functionalities onto the core skeleton. areeo.ac.ir In the laboratory, chemists can mimic these transformations using a wide array of synthetic reagents.

Potential transformations on the this compound scaffold could include:

Oxidation/Reduction: Modifying the existing alcohol groups on the side chain to ketones or aldehydes, or reducing any carbonyl groups.

Esterification/Etherification: Converting the alcohol groups into esters or ethers to probe the importance of hydrogen bonding and to alter lipophilicity.

Halogenation: Introducing halogen atoms, a strategy seen in the related neomangicols, which can significantly impact bioactivity.

The development of synthetic strategies that allow for late-stage functionalization is highly desirable, as it would enable the rapid production of diverse analogs from a common advanced intermediate.

Preparation of Analogs for Mechanistic Probing

The synthesis of analogs of complex natural products like this compound is crucial for understanding the mechanisms of key synthetic transformations and for probing structure-activity relationships. In the context of the this compound core, synthetic efforts have produced a series of multicyclic products that serve as structural analogs. nih.gov These analogs are instrumental in studying the scope and limitations of the primary cyclization strategies.

The preparation of these analogs often involves modifying the initial building blocks that enter the main reaction cascade. For instance, in approaches utilizing a domino cycloaddition, variations in the structure of the triene-yne precursors allow for the generation of diverse core structures. By systematically altering substituents on this precursor, chemists can investigate the electronic and steric effects that govern the efficiency and selectivity of the subsequent cyclization reactions. The creation of such derivatives is foundational to optimizing reaction conditions and understanding the intricate mechanistic details of the bond-forming events that build the complex this compound skeleton. nih.govacs.org

| Precursor Class | Key Structural Feature | Purpose in Mechanistic Probing |

|---|---|---|

| Chiral Propargylic Ether-Based Triene-ynes | Enantiomerically pure backbone | To study the transfer of chirality and stereoselectivity in subsequent cycloadditions. nih.gov |

| Substituted Triene Moieties | Alkyl or aryl groups at various positions | To assess steric hindrance and electronic effects on the rate and selectivity of Diels-Alder reactions. nih.gov |

| Modified Enyne Components | Variations in the alkyne or adjacent alkene | To probe the efficiency and regioselectivity of the Pauson-Khand reaction. nih.govacs.org |

Novel Catalytic Methods in this compound Synthesis

The architectural complexity of this compound has necessitated the development and application of novel catalytic methods to achieve synthetic efficiency and control. These modern strategies are essential for constructing the unique spirotricyclic core and installing the numerous stereocenters with high precision. acs.org Key advancements have been made using both transition metal catalysis and organocatalysis to address these synthetic challenges.

Transition Metal-Catalyzed Reactions (e.g., Rh(I)-catalyzed cycloadditions)

Transition metal catalysis has been pivotal in forging the intricate carbon framework of this compound. Among the most successful strategies is the use of rhodium(I) catalysts to orchestrate complex cycloaddition cascades. nih.govacs.org Specifically, a one-pot domino Pauson-Khand and Diels-Alder cycloaddition catalyzed by [RhCl(CO)2]2 under a carbon monoxide (CO) atmosphere has been employed to rapidly construct the multicyclic core structure of this compound. nih.gov

This powerful tandem reaction begins with chiral propargylic ether-based triene-ynes. The Rh(I) catalyst facilitates a Pauson-Khand cyclization, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This is immediately followed by an intramolecular [4+2] Diels-Alder cycloaddition. The entire sequence proceeds with high chemoselectivity and stereoselectivity, efficiently assembling the complex polycyclic architecture from a relatively simple linear precursor. nih.gov This approach highlights the power of Rh(I)-catalysis to build molecular complexity in a single, highly controlled operation. nih.govnih.gov

| Component | Specific Example/Compound | Role in the Reaction |

|---|---|---|

| Substrate | Chiral propargylic ether-based triene-yne | The linear precursor containing all necessary carbon atoms for the core structure. nih.gov |

| Catalyst | [RhCl(CO)2]2 (Dichlorodicarbonylrhodium(I) dimer) | Promotes the tandem Pauson-Khand/[4+2] cycloaddition. nih.gov |

| Reagent | Carbon Monoxide (CO) | Acts as the one-carbon component in the Pauson-Khand reaction. nih.govnih.gov |

| Product | This compound multicyclic core | A complex polycyclic structure formed with high stereoselectivity. nih.gov |

Organocatalysis in Stereoselective Construction

While transition metals excel at carbon-carbon bond formation in cycloadditions, organocatalysis offers a complementary and powerful platform for the stereoselective construction of chiral centers, which are abundant in the this compound structure. Organocatalysis utilizes small organic molecules to catalyze transformations, often with high enantioselectivity and under mild reaction conditions. scienceopen.comresearchgate.net

In the context of this compound synthesis, organocatalysis is particularly relevant for the asymmetric synthesis of key fragments and precursors. For example, the stereocenters within the side chain or on the carbocyclic rings could be established using well-precedented organocatalytic methods. Reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, catalyzed by chiral amines (e.g., prolinol derivatives) or Brønsted acids, are capable of creating carbon-carbon and carbon-heteroatom bonds with precise stereocontrol. researchgate.netdokumen.pubrsc.org

For instance, the chiral propargylic ethers that serve as substrates for the Rh(I)-catalyzed cascade are synthesized via an asymmetric enyne addition. nih.gov This critical step, which establishes an early stereocenter, could potentially be achieved using organocatalytic methods, providing an alternative to metal-based asymmetric catalysts. By leveraging enamine or iminium ion activation strategies, organocatalysts can facilitate the enantioselective construction of the building blocks required for the total synthesis of this compound. scienceopen.comdokumen.pub

| Organocatalytic Reaction | Catalyst Type | Potential Application |

|---|---|---|

| Asymmetric Michael Addition | Chiral amine (e.g., diarylprolinol silyl (B83357) ether) | Construction of stereocenters in the side chain or during fragment coupling. dokumen.pub |

| Asymmetric Aldol Reaction | Proline and its derivatives | Stereoselective formation of carbon-carbon bonds to build the hydroxylated backbone. researchgate.net |

| Asymmetric Mannich Reaction | Chiral phosphoric acids or amines | Introduction of nitrogen-containing functionalities with stereocontrol, if needed for analogs. rsc.org |

| Asymmetric Enyne Addition | Chiral amines or Brønsted acids | Enantioselective synthesis of chiral precursors for subsequent cyclizations. nih.gov |

Molecular Mechanisms and Cellular Targets of Mangicol a

Investigations into Anti-inflammatory Cellular Pathways in Research Models

Mangicol A has demonstrated notable anti-inflammatory effects in preclinical research models, prompting investigations into the underlying cellular pathways. acs.orgnih.gov

The anti-inflammatory potential of this compound has been significantly highlighted in studies utilizing phorbol (B1677699) myristate acetate (B1210297) (PMA) to induce inflammation. In a well-established PMA-induced mouse ear edema model, both this compound and its analogue Mangicol B showed significant anti-inflammatory activity. acs.orgnih.govcapes.gov.br PMA is a potent activator of protein kinase C (PKC), which in turn triggers a cascade of inflammatory signaling pathways. The efficacy of this compound in this model suggests that its mechanism of action may involve the modulation of these PKC-dependent pathways or other downstream inflammatory mediators. While its activity in the PMA-induced model is confirmed, the precise signaling cascades and specific inflammatory mediators that this compound targets are an area for further detailed investigation. acs.orgnih.gov

The specific molecular targets, such as cellular receptors or enzymes, through which this compound exerts its anti-inflammatory effects have not been fully elucidated. Many natural compounds achieve anti-inflammatory outcomes by interacting with key enzymes like cyclooxygenases (COX) or by modulating transcription factors such as nuclear factor-κB (NF-κB), which regulate the expression of inflammatory genes. mdpi.comnih.govnih.gov While new mangicol analogues have shown antineuroinflammatory activity, the precise receptor and enzyme interactions for this compound itself remain an area for future research. acs.org

Analysis of Anti-proliferative Activities in Cellular Models (in vitro)

In addition to its anti-inflammatory potential, this compound has been evaluated for its ability to inhibit the growth of cancer cells in vitro.

This compound has been subjected to in vitro testing against a variety of cancer cell lines to assess its cytotoxic and anti-proliferative activities. The research indicates that mangicols, including this compound, generally exhibit weak to modest cytotoxicities. acs.orgnih.gov This suggests a limited direct cell-killing capability at the concentrations tested, although it does not preclude more subtle anti-proliferative effects.

| Compound | Activity | Tested Models | References |

|---|---|---|---|

| This compound | Weak to modest cytotoxicity | Various cancer cell lines (in vitro) | acs.org, nih.gov |

The capacity of a compound to induce programmed cell death (apoptosis) or to halt the cell division cycle (cell cycle arrest) are key mechanisms for anti-cancer agents. phcogj.comnih.govmdpi.com However, based on available scientific literature, there is no specific information detailing whether this compound induces apoptosis or causes cell cycle arrest in cellular research models. Studies on the broader class of mangicols have primarily focused on their cytotoxicity, with the specific mechanisms of apoptosis and cell cycle modulation yet to be reported. acs.orgnih.gov

Identification of Intracellular Molecular Targets (e.g., transcription factors, signaling proteins like MAPK/ERK pathway, Hsp90)

Detailed studies identifying the specific intracellular molecular targets of this compound are not extensively available in the current scientific literature. While this compound has demonstrated significant anti-inflammatory activity, the precise proteins and signaling pathways it directly interacts with to elicit this effect have not been fully elucidated. Research on related compounds and pathways can offer potential avenues for future investigation. For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of key transcription factors such as NF-κB and AP-1, which are pivotal in the inflammatory response. nih.govnih.gov Similarly, the MAPK/ERK signaling pathway is a common target for anti-inflammatory molecules. mdpi.commdpi.com The heat shock protein 90 (Hsp90) is another crucial molecular chaperone involved in the stability and function of numerous signaling proteins, and its inhibition can lead to anti-inflammatory effects. nih.govnih.gov However, direct evidence of this compound's interaction with these specific targets is yet to be established.

Gene Expression Profiling and Proteomic Analysis in Response to this compound Treatment

Currently, there are no published studies that have performed comprehensive gene expression profiling or proteomic analysis on cells treated with this compound. Such studies are crucial for understanding the broader cellular response to this compound and for identifying novel molecular targets and pathways. Gene expression analysis would reveal which genes are up- or down-regulated in the presence of this compound, providing insights into its mechanism of action. nih.govnih.gov Proteomic studies would complement this by identifying changes in protein expression and post-translational modifications, offering a more direct picture of the cellular functions affected by this compound. nih.govnih.govresearchgate.netmdpi.com The absence of this data represents a significant gap in the understanding of this compound's pharmacology.

Broader Biological Activities in Research Models

Antimicrobial Activities in in vitro Assays

The direct antimicrobial activity of this compound has not been extensively reported in the available literature. However, studies on related mangicol sesterterpenoids have shown promising antimicrobial effects. acs.org A recent study exploring derivatives of the mangicol scaffold found that several of these compounds exhibited potent activity against various bacteria, including Ralstonia solanacearum, Staphylococcus aureus, and Streptococcus mutans, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μM. acs.org Another class of related compounds, the neomangicols, which differ in their core structure, have also been noted for their antimicrobial activities. researchgate.net Specifically, the presence of a chlorine or bromine atom in neomangicols A and B, respectively, is considered crucial for their bioactivity. researchgate.net While these findings suggest that the mangicol chemical backbone has potential for the development of antimicrobial agents, further in vitro assays are needed to specifically determine the antimicrobial spectrum and potency of this compound itself.

Evaluation of Other Bioactivities in Relevant in vitro Systems

Beyond its notable anti-inflammatory properties, this compound has been evaluated for other biological activities in in vitro settings. The most prominent of these is its cytotoxic and antiproliferative potential. However, studies have consistently shown that this compound possesses only weak to modest cytotoxicity against a variety of cancer cell lines in in vitro testing. acs.orgnih.gov This suggests that its primary therapeutic potential may not lie in direct cytotoxicity but rather in other mechanisms, such as its anti-inflammatory effects. The significant anti-inflammatory activity of this compound and the structurally similar Mangicol B was demonstrated in a PMA (phorbol myristate acetate)-induced mouse ear edema model. acs.orgnih.gov

Table 1: Summary of in vitro Bioactivities of this compound

| Bioactivity | Cell Line/System | Observed Effect | Reference(s) |

|---|---|---|---|

| Cytotoxicity | Various cancer cell lines | Weak to modest | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Structural Motifs with Specific Biological Responses

While comprehensive structure-activity relationship (SAR) studies for this compound are limited, some insights can be drawn from the available data on mangicols and related compounds. The unique spirotricyclic skeletal component is a defining feature of the mangicol family and appears to be essential for their biological activities. acs.orgnih.gov The significant anti-inflammatory activity of both this compound and Mangicol B suggests that this core structure is a key pharmacophore for this effect. acs.orgnih.gov

In contrast, the antimicrobial activities observed in related compounds highlight the importance of specific substitutions. For instance, in the neomangicol series, which possesses a different tetracyclic skeleton, the presence of a halogen atom (chlorine in neothis compound and bromine in neomangicol B) is critical for their antimicrobial properties. researchgate.net This indicates that while the core carbon skeleton provides a foundational structure for bioactivity, specific functional groups and their positions play a crucial role in determining the type and potency of the biological response. Further research involving the synthesis and biological evaluation of various this compound analogs is necessary to delineate the precise structural requirements for its anti-inflammatory activity and to explore the potential for other bioactivities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| AP-1 |

| This compound |

| Mangicol B |

| MAPK/ERK |

| Neothis compound |

| Neomangicol B |

| NF-κB |

Insufficient Data for Pharmacophore Identification of this compound

Initial research into the chemical compound this compound reveals a significant gap in the scientific literature regarding the identification of its pharmacophores for target engagement. While the structure and general biological activities of this compound have been described, specific studies detailing its molecular mechanisms and the key structural features responsible for its biological interactions are not publicly available at this time.

This compound is a sesterterpene polyol isolated from a marine fungus, identified as Fusarium heterosporum. nih.govcapes.gov.br It belongs to a class of compounds known as mangicols, which are characterized by a unique spirotricyclic skeleton. nih.govcapes.gov.brnih.govacs.org Preliminary studies have shown that this compound, along with the related Mangicol B, exhibits significant anti-inflammatory activity. nih.govcapes.gov.br The compound has also been evaluated for cytotoxic effects against various cancer cell lines, where it demonstrated weak to modest activity. nih.govcapes.gov.brresearchgate.net

The biosynthesis of the mangicol carbon skeleton has been a subject of computational study to understand the formation of its complex ring system. nih.govacs.org However, this research focuses on the biosynthetic pathways rather than the specific interactions with biological targets that would be necessary for pharmacophore modeling.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore typically involves either structure-based methods, requiring a known 3D structure of the target protein, or ligand-based methods, which rely on a set of active and inactive molecules with known biological data. nih.govnih.govnih.govmdpi.com

Currently, the specific biological target of this compound that is responsible for its anti-inflammatory activity has not been reported in the available literature. Without a known target or a series of structurally diverse analogs with corresponding activity data, the generation of a reliable pharmacophore model is not feasible. Structure-activity relationship (SAR) studies, which are crucial for identifying the key functional groups for biological activity, also appear to be unpublished for this compound. nih.govrsc.org

Therefore, a detailed analysis of the pharmacophoric features of this compound, including the specific roles of its hydroxyl groups, the stereochemistry of its chiral centers, and the contribution of its unique carbon skeleton to target binding, remains an area for future investigation. The creation of data tables detailing research findings on pharmacophores is not possible due to the absence of such research in the public domain.

Further research, including the identification of its molecular target, synthesis of analogs, and comprehensive SAR studies, is required to elucidate the pharmacophores of this compound and to fully understand its potential as a therapeutic agent.

Future Research Directions and Applications in Chemical Biology

Development of Mangicol A as a Chemical Probe for Biological Pathways

The development of this compound as a chemical probe represents a significant future research direction. Chemical probes are small molecules with well-defined selectivity profiles used to modulate the activity of target proteins within biological systems, helping to decipher protein function and pathway involvement. nih.govcrick.ac.uk Given this compound's observed biological activities, particularly its anti-inflammatory properties, it could be utilized to investigate the specific biological pathways involved in inflammation. nih.govebi.ac.uk This involves synthesizing modified versions of this compound that can be used to label or inhibit target proteins, allowing researchers to identify the molecular players it interacts with. Chemoproteomics, a rapidly evolving area, utilizes chemical probes to identify protein targets and can be instrumental in this process. adibekian.comuniversiteitleiden.nl By employing this compound or its analogs as probes, researchers can gain a deeper understanding of its mechanism of action at a molecular level and potentially uncover new therapeutic targets.

Chemoenzymatic Synthesis Strategies for Novel this compound Analogs and Diversification

Chemoenzymatic synthesis, which combines the power of chemical and enzymatic transformations, offers a promising route for the synthesis of this compound analogs and the diversification of its structure. chemrxiv.orgnih.govchemrxiv.orgnih.gov This approach can overcome challenges associated with the complex spirotricyclic structure of this compound, allowing for the creation of novel compounds with potentially improved properties or activities. By utilizing enzymes, which can catalyze highly selective reactions, researchers can introduce specific modifications to the this compound scaffold that would be difficult to achieve through traditional chemical synthesis alone. chemrxiv.org This includes altering the prenyl side chains or introducing functional groups at specific positions. beilstein-journals.org Such diversification is crucial for exploring the structure-activity relationships of this compound and generating libraries of analogs for biological screening, potentially leading to the discovery of compounds with enhanced potency or altered biological profiles.

Exploration of Related Sesterterpenoid Biosynthetic Diversification and Ecological Roles

Investigating the biosynthesis of this compound and related sesterterpenoids can provide insights into the enzymatic machinery involved and potentially reveal pathways for generating structural diversity. nih.govresearchgate.netresearchgate.netacs.org Mangicols are a family of marine fungal sesterterpenoids with a unique skeleton, isolated from Fusarium heterosporum. nih.govebi.ac.ukresearchgate.netacs.org Understanding the biosynthetic gene clusters responsible for their production can enable the manipulation of these pathways to produce novel sesterterpenoid structures through synthetic biology approaches. researchgate.net Furthermore, exploring the ecological roles of this compound and other microbial terpenoids can shed light on their natural functions, such as microbial signaling, competition, defense, or stress response. nih.govuniversiteitleiden.nlmdpi.com This ecological context can provide valuable clues about the biological activities and potential applications of these compounds. universiteitleiden.nlmdpi.com

Integration of Omics Data (e.g., transcriptomics, metabolomics) for Comprehensive Mechanistic Understanding

Integrating different types of omics data, such as transcriptomics and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. bmbreports.orgrsc.orgmdpi.comnih.govnih.gov Transcriptomics provides information about gene expression levels, while metabolomics profiles the small molecules present in a biological system. bmbreports.orgmdpi.comnih.govnih.gov By combining these datasets, researchers can gain a more holistic view of how this compound affects cellular processes, identifying altered gene expression patterns and corresponding changes in metabolite levels. bmbreports.orgmdpi.comnih.govnih.gov This integrated approach can help to elucidate the complex molecular mechanisms underlying this compound's biological activities and identify affected pathways that might not be apparent from a single omics analysis. bmbreports.orgnih.govnih.gov

Q & A

Q. How can batch-to-batch variability in this compound production be minimized for clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.